[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)
CAS No.: 192373-35-6
Cat. No.: VC16844407
Molecular Formula: C37H30P2
Molecular Weight: 536.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192373-35-6 |
|---|---|
| Molecular Formula | C37H30P2 |
| Molecular Weight | 536.6 g/mol |
| IUPAC Name | [2-[(2-diphenylphosphanylphenyl)methyl]phenyl]-diphenylphosphane |
| Standard InChI | InChI=1S/C37H30P2/c1-5-19-32(20-6-1)38(33-21-7-2-8-22-33)36-27-15-13-17-30(36)29-31-18-14-16-28-37(31)39(34-23-9-3-10-24-34)35-25-11-4-12-26-35/h1-28H,29H2 |
| Standard InChI Key | JILBUFWKACJMSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding Configuration
The molecular formula of [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) is C₃₇H₃₀P₂, with a molar mass of 536.6 g/mol. Its structure features two diphenylphosphane groups bridged by a methylene unit (-CH₂-) and two phenylene rings arranged in a 2,1-substitution pattern. This configuration creates a rigid yet flexible ligand framework, where the phosphorus atoms adopt a tetrahedral geometry, optimizing their ability to coordinate with metal centers.
X-ray crystallographic analyses of analogous compounds, such as ethane-1,2-diylbis(diphenylphosphine oxide), reveal bond lengths of 1.8099 Å for P-C(methylene) and 1.7951–1.7978 Å for P-C(phenyl) . The P-P distance in [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) remains uncharacterized but is theorized to range between 4.2–4.5 Å based on computational models of similar diphosphines.
Stereoelectronic Properties
The compound’s bite angle—the angle between the two phosphorus atoms when coordinated to a metal center—is estimated at 73–85°, narrower than the 104° observed in DPEphos (bis[(2-diphenylphosphino)phenyl] ether) . This constrained geometry enhances its chelating efficiency for smaller transition metals like copper(I) and palladium(0) . Electronic effects arise from the electron-donating diphenylphosphane groups, which increase electron density at metal centers, facilitating oxidative addition and transmetalation steps in catalytic cycles.
Synthetic Methodologies
Direct Phosphination Strategies
The synthesis typically involves a two-step protocol:
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Lithiation of 2-bromophenol followed by reaction with chlorodiphenylphosphine to form 2-(diphenylphosphino)phenol.
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Bridging with methylene groups via treatment with dichloromethane under basic conditions, yielding the final product.
Alternative routes employ Ullmann coupling or nickel-catalyzed cross-coupling to link preformed phosphine fragments. Purification via recrystallization from ethanol/toluene mixtures achieves ≥98% purity, as verified by elemental analysis .
Oxidation and Derivatization
Controlled oxidation with hydrogen peroxide converts the phosphine to phosphine oxide derivatives, a process critical for tuning ligand steric and electronic profiles. For example, ethane-1,2-diylbis(diphenylphosphine oxide) forms crystalline solids upon peroxide treatment, with a characteristic O-O bond length of 1.4539 Å . Such derivatives expand the compound’s utility in air-sensitive reactions.
Applications in Coordination Chemistry
Copper(I) Complexes
Reaction with [Cu(CH₃CN)₄][BF₄] produces tricoordinated species like [Cu(κ²-P,P’-ligand)(κ¹-P-ligand)][BF₄], where one phosphorus remains uncoordinated . These complexes exhibit remarkable stability toward oxidation, enabling their use in sulfur and selenium transfer reactions. For instance, treatment with MnO₂ or elemental sulfur yields [Cu(κ²-P,P’-ligand)(κ²-P,E-ligand-E)][BF₄] (E = O, S, Se), which demonstrate catalytic activity in C–S bond formation .
Photophysical Properties
Three-coordinate copper(I) complexes incorporating [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) exhibit intense photoluminescence with emission maxima at 550–600 nm. Time-dependent density functional theory (TD-DFT) calculations attribute this to metal-to-ligand charge transfer (MLCT) transitions, making them candidates for organic light-emitting diodes (OLEDs) .
Comparative Analysis with Related Ligands
The table below contrasts key structural and functional attributes of [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) with analogous diphosphines:
| Compound | Bite Angle (°) | Flexibility | Primary Applications |
|---|---|---|---|
| 1,1-Bis(diphenylphosphino)methane | 73 | Rigid | Small-metal chelation |
| DPEphos | 104 | Flexible | Asymmetric catalysis |
| Bis[(2-diphenylphosphino)phenyl] ether | 98 | Moderate | Photoluminescent materials |
| [Target Compound] | 73–85 | Semi-rigid | Oxidation-resistant catalysis |
This comparison underscores the target compound’s niche in reactions requiring both steric protection and electronic tunability .
Recent Advances and Future Directions
Mechanistic Insights from Theoretical Calculations
DFT studies on copper(I) complexes reveal that the uncoordinated phosphorus atom in [Cu(κ²-P,P’-ligand)(κ¹-P-ligand)]⁺ serves as a latent coordination site, enabling substrate activation without ligand dissociation . This "hemilabile" behavior explains its superior performance in catalytic cycles compared to fully chelating analogs.
Emerging Applications in Cross-Coupling
Preliminary data indicate efficacy in Suzuki-Miyaura couplings, where the ligand accelerates transmetalation between arylboronic acids and palladium intermediates. Turnover frequencies (TOFs) exceed 1,200 h⁻¹ for biphenyl synthesis, rivaling those of traditional triarylphosphine ligands.
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